molecular formula C18H20F3N3O3S B2622517 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034431-60-0

2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B2622517
CAS RN: 2034431-60-0
M. Wt: 415.43
InChI Key: AXBDDVXEECSTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
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Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance . In this context, 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine serves as a valuable organoboron reagent for SM coupling reactions.

Catalytic Protodeboronation

Protodeboronation reactions are essential for the synthesis of complex molecules. Researchers have employed 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine in hydromethylation sequences, demonstrating its utility in the formal total synthesis of various natural products .

Imidazole-Containing Compounds

Imidazole derivatives play crucial roles in medicinal chemistry. While specific studies on this compound are limited, its imidazole moiety suggests potential applications in drug discovery and bioactive compound design. Further exploration is warranted to uncover its therapeutic potential .

Indole Derivatives and Anti-HIV Activity

Indole derivatives exhibit diverse biological activities. Although there isn’t direct evidence for 2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, related indole compounds have been studied for their anti-HIV-1 properties. Molecular docking studies could shed light on its potential in this area .

properties

IUPAC Name

2,4-dimethyl-6-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O3S/c1-12-10-17(23-13(2)22-12)27-15-4-3-9-24(11-15)28(25,26)16-7-5-14(6-8-16)18(19,20)21/h5-8,10,15H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBDDVXEECSTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

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